molecular formula C15H12N4S B3129829 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile CAS No. 339111-65-8

4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile

Cat. No.: B3129829
CAS No.: 339111-65-8
M. Wt: 280.3 g/mol
InChI Key: CCRGMBMCPSFIOP-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile (CAS: 339111-57-8) is a heterocyclic compound featuring a thiophene core substituted with a methyl group, a phenyl ring, a nitrile group, and a 1-methyl-1H-1,2,4-triazole moiety. Its molecular formula is C15H12N4S, with a molecular weight of 280.35 g/mol (calculated). The compound is commercially available for research purposes .

Properties

IUPAC Name

4-methyl-5-(1-methyl-1,2,4-triazol-3-yl)-3-phenylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-10-13(11-6-4-3-5-7-11)12(8-16)20-14(10)15-17-9-19(2)18-15/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRGMBMCPSFIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and related derivatives:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (339111-57-8) Thiophene - 4-Methyl
- 3-Phenyl
- 5-(1-Methyl-1H-1,2,4-triazol-3-yl)
- 2-Carbonitrile
C15H12N4S 280.35 Combines thiophene and triazole; nitrile enhances polarity
N-tert-Butyl-2-{[4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (731788-61-7) Triazole - Pyrazine ring
- Sulfanyl acetamide
C13H18N6OS 306.39 Bulkier substituents; 95% purity reported
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile (1263215-33-3) Triazole - 4-Chlorophenyl
- 4-Carbonitrile
C9H5ClN4 204.62 Simpler structure; chlorine may enhance bioactivity
5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Pyrazole - Tetrazole-thioether
- Propanoyl group
C15H14N8OS 355.1 Amino group improves solubility; higher molecular weight

Functional Group Analysis

  • Triazole vs. Tetrazole : The target compound’s 1,2,4-triazole (vs. 1,2,3-triazole in CAS 1263215-33-3) offers distinct hydrogen-bonding capabilities and metabolic stability. Tetrazole-containing derivatives (e.g., 6d) exhibit enhanced acidity, which may influence pharmacokinetics .
  • Thiophene vs.
  • Nitrile Group : Present in all compared compounds, the nitrile group contributes to polarity and may act as a hydrogen-bond acceptor, critical for target engagement in drug design .

Physicochemical and Crystallographic Insights

  • Purity : While the target’s purity is unspecified, N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 731788-61-7) is reported at 95% purity, highlighting the importance of purification in triazole derivatives .
  • Crystallography : SHELX programs (–2) are widely used for structural determination of such compounds. The absence of crystallographic data for the target suggests an area for further study .

Biological Activity

4-Methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{S}

This compound features a triazole ring fused with a thiophene moiety and a phenyl group, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile possess potent antifungal and antibacterial properties. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit the growth of various pathogenic fungi and bacteria, suggesting potential applications in treating infections caused by these microorganisms .

Anticancer Activity

Recent studies have demonstrated that triazole-containing compounds may exhibit anticancer effects. For example, certain triazole derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

CompoundCancer Cell LineIC50 Value (µM)
4-Methyl Triazole DerivativeMCF-727.3
4-Methyl Triazole DerivativeHCT1166.2

The biological activity of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile is largely attributed to its ability to interact with specific biological targets. The triazole ring can coordinate with metal ions in enzymes or bind to receptors involved in various signaling pathways. This interaction can modulate enzymatic activities or alter receptor functions, leading to therapeutic effects against infections and cancer .

Study on Antifungal Activity

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structures to 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Study on Anticancer Efficacy

Another study focused on the anticancer properties of triazole derivatives against multiple cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. This suggests that compounds like 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile could serve as promising candidates for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile

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